![molecular formula C17H22N4O3S B2472172 ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338410-23-4](/img/structure/B2472172.png)
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a complex organic compound of interest in various scientific research fields due to its diverse functional groups and potential applications. This compound features a distinctive structure that includes an ester, amine, cyano, sulfanyl, and piperazine moieties, making it a versatile candidate for biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate generally involves multiple steps:
Starting Materials: : Typically, the synthesis begins with commercially available ethyl acetoacetate and 4-(4-methoxyphenyl)piperazine.
Formation of Intermediate: : Ethyl acetoacetate undergoes aminomethylation with formaldehyde and 4-(4-methoxyphenyl)piperazine to yield an intermediate compound.
Introduction of Cyano and Sulfanyl Groups: : The intermediate then reacts with thiocyanate under basic conditions, introducing the cyano and sulfanyl functionalities.
Final Product Formation: : The final step involves the addition of an amine group to the cyano group, forming the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production may scale up these laboratory methods with optimization:
Batch Reactors: : Utilized for controlled synthesis with precise monitoring.
Continuous Flow Reactors: : For large-scale production, providing enhanced control over reaction times and product purity.
化学反応の分析
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions:
Oxidation: : Oxidation with agents like hydrogen peroxide can modify the sulfanyl group to sulfonyl derivatives.
Reduction: : Reduction using hydride donors can reduce the nitrile group to primary amines.
Substitution: : Nucleophilic substitution at the ester site can yield a range of derivatives by replacing the ethoxy group with other nucleophiles.
Common reagents in these reactions include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Alkyl halides for substitution reactions
Major products from these reactions are often derivatives with modifications at the sulfanyl or cyano groups, altering the compound's biological activity.
科学的研究の応用
The applications of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate are vast:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Studied for its interaction with enzymes and receptors due to its multifaceted functional groups.
Industry: : Utilized in the manufacture of fine chemicals and specialty materials due to its reactive sites.
作用機序
The compound's mechanism of action involves interaction with molecular targets through its diverse functional groups:
Amino Group: : Participates in hydrogen bonding and ionic interactions with biological molecules.
Cyano Group: : Engages in nucleophilic addition reactions, influencing enzyme activity.
Sulfanyl Group: : Forms thioether bonds, stabilizing protein structures.
These interactions can modulate molecular pathways, impacting biochemical processes and therapeutic efficacy.
類似化合物との比較
Compared to other compounds with similar structures, ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate stands out due to its unique combination of functional groups.
Similar Compounds
Ethyl (E)-2-cyano-3-(4-fluorophenyl)-3-(1-piperazinyl)prop-2-enoate: : Lacks the sulfanyl group, altering its reactivity and biological activity.
Ethyl (2E)-3-amino-2-(cyanomethyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate: : Differing by the absence of the sulfanyl group, leading to distinct chemical behavior.
This compound's unique structure enhances its versatility in scientific research and industrial applications.
特性
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-24-17(22)15(25-12-18)16(19)21-10-8-20(9-11-21)13-4-6-14(23-2)7-5-13/h4-7H,3,8-11,19H2,1-2H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATGABBNNGJCJB-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
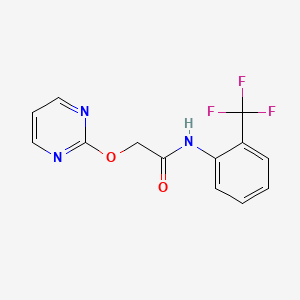
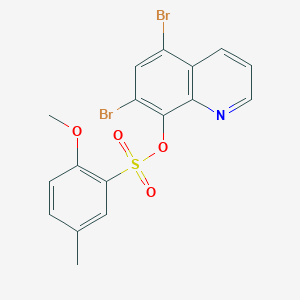
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)

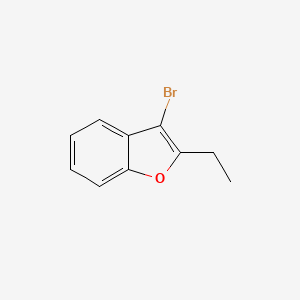
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)
![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2472105.png)
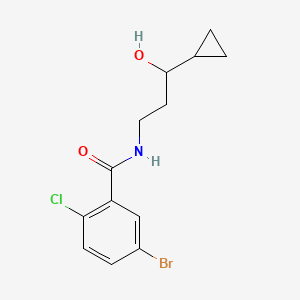
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)
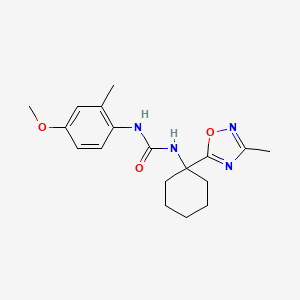
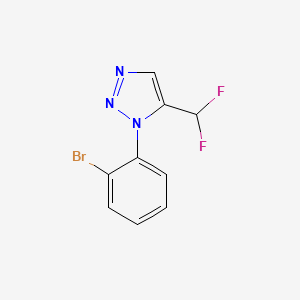
![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
